3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide
Description
This compound features a pentazatricyclic core (3,4,6,9,10-pentazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,4,7,10-pentaene) substituted with a 4-methoxyphenyl group at position 11 and a propanamide side chain at position 5.
Properties
CAS No. |
1207051-79-3 |
|---|---|
Molecular Formula |
C25H24N6O2 |
Molecular Weight |
440.507 |
IUPAC Name |
3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C25H24N6O2/c1-33-20-9-7-19(8-10-20)21-17-22-25-28-27-23(30(25)15-16-31(22)29-21)11-12-24(32)26-14-13-18-5-3-2-4-6-18/h2-10,15-17H,11-14H2,1H3,(H,26,32) |
InChI Key |
GACWNMHJUQXPPX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide is a complex organic molecule notable for its intricate pentazatricyclo structure and various functional groups that may contribute to its biological activity. This article explores the biological activity of this compound based on available research findings and data.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 478.6 g/mol. Its unique structure includes multiple aromatic rings and heteroatoms, which are significant for its potential biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C25H30N6O2S |
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Core Structure : Cyclization of precursors to establish the tricyclic core.
- Functionalization : Introduction of the methoxyphenyl and phenylethyl groups through substitution reactions.
- Amidation : Formation of the propanamide moiety via reaction with appropriate amines.
Biological Activity
Preliminary studies suggest that this compound exhibits several biological activities:
Anticancer Activity
Research has indicated that compounds with similar structural motifs to this one have shown promising anticancer properties. For instance:
- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Studies on Related Compounds : Similar compounds have demonstrated efficacy against various bacterial strains including Gram-positive and Gram-negative bacteria.
- Inhibition Zones : Antibacterial assays reveal significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Studies
-
Anticancer Properties
- A study evaluated a structurally similar compound and found it to inhibit tumor growth in vitro by affecting cell cycle regulation.
- The compound was tested on various cancer cell lines with IC50 values indicating effective growth inhibition.
-
Antimicrobial Testing
- In vitro testing against E. coli showed a minimum inhibitory concentration (MIC) suggesting strong antibacterial activity comparable to established antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Tricyclic Nitrogen Heterocycles
The hexaazatricyclo compound, 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene (), shares a tricyclic framework but differs in nitrogen count (six vs. five) and substituents (phenyl vs. 2-phenylethyl propanamide). X-ray crystallography reveals bond lengths (mean C–C = 0.005 Å) and a planar tricyclic core, suggesting rigidity that may influence binding affinity in target interactions . The main compound’s additional propanamide chain could enhance solubility or receptor engagement compared to the phenyl-substituted analog.
Propanamide Derivatives in Agrochemicals
Propanamide derivatives like N-(3,4-dichlorophenyl)propanamide (propanil) () are herbicides targeting acetolactate synthase.
Hydroxamic Acids and Ureido Compounds
Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide ) and ureido derivatives () exhibit antioxidant activity via radical scavenging (DPPH assay: IC₅₀ ~10–50 µM). While the main compound lacks a hydroxamic acid group, its tricyclic system’s conjugation may enable similar redox properties, warranting further study .
Data Tables
Table 1. Structural Comparison of Tricyclic Compounds
Table 2. Bioactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
